Product packaging for Ethyl 2-amino-2-iminoacetate(Cat. No.:CAS No. 736090-04-3)

Ethyl 2-amino-2-iminoacetate

Cat. No.: B3281495
CAS No.: 736090-04-3
M. Wt: 116.12 g/mol
InChI Key: SAMSRYBWUYCCEM-UHFFFAOYSA-N
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Description

Contextualization of Iminoacetate (B1260909) Esters as Versatile Synthetic Intermediates

Iminoacetate esters, and more broadly α-imino esters, are a class of organic compounds characterized by a carbon-nitrogen double bond (imine) adjacent to an ester functional group. This arrangement of functional groups renders the imino carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. The reactivity of α-imino esters is enhanced compared to other imines due to the electron-withdrawing effect of the adjacent ester group. nih.gov

These intermediates are pivotal in the synthesis of both natural and unnatural α-amino acid derivatives, which are fundamental components of peptides and proteins and often exhibit a wide spectrum of biological activities. nih.govresearchgate.net The versatility of α-imino esters is demonstrated by their participation in a diverse array of chemical transformations, including:

Organometallic additions

Metal-catalyzed vinylations and alkynylations

Aza-Henry reactions

Aza-Morita-Baylis-Hillman reactions

Imino-ene reactions

Mannich-type reactions

Cycloaddition reactions

Hydrogenation and reduction nih.govresearchgate.net

The catalytic asymmetric addition of nucleophiles to α-imino esters has become a prominent and extensively studied method for obtaining optically enriched α- and β-amino acid derivatives, as well as β-lactams. researchgate.net This underscores the significance of iminoacetate esters as key substrates in the development of new stereoselective synthetic methodologies. researchgate.net

Significance of Ethyl 2-amino-2-iminoacetate in the Construction of Complex Molecular Architectures

This compound, specifically, serves as a crucial C2-synthon, providing a foundational unit for the construction of various heterocyclic systems and other complex molecules. Its hydrochloride salt is a common starting material in these synthetic routes. researchgate.net

One notable application is in the synthesis of 1,2,4-triazole (B32235) derivatives. In a multi-step process, this compound hydrochloride can be reacted with acyl hydrazides under basic conditions to form ethyl 2-(2-acylhydrazono)-2-aminoacetates. Subsequent thermally induced intramolecular condensation of these intermediates yields 3(5)-substituted 1,2,4-triazole-3(5)-carboxylates. researchgate.net This method provides an efficient pathway to a variety of substituted triazoles, which are important scaffolds in medicinal chemistry.

Furthermore, derivatives of this compound are instrumental in the synthesis of other complex heterocyclic systems. For instance, ethyl 2-(ethylthio)-2-iminoacetate, synthesized from ethyl 2-amino-2-thioxoacetate, is a key intermediate in the preparation of ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate. longdom.org This imidazole (B134444) derivative is a building block for more complex molecules with potential antibacterial activity. longdom.org

The reactivity of the imino and amino groups allows for a variety of coupling reactions. For example, modified versions of this compound, such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, have been developed as efficient coupling reagents for esterification, thioesterification, amidation, and peptide synthesis. acs.orgresearchgate.net These reagents have been shown to suppress racemization, a critical aspect of peptide synthesis. acs.orgresearchgate.net

Below is a data table summarizing some key reactions and applications of this compound and its derivatives.

Derivative/ReactantReagent(s)Product TypeApplication
This compound hydrochlorideAcyl hydrazides, baseEthyl 2-(2-acylhydrazono)-2-aminoacetatesIntermediate for 1,2,4-triazoles
Ethyl 2-(ethylthio)-2-iminoacetate3-amino-1,1,1-trifluoropropan-2-one hydrochloride, sodium ethoxideEthyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylateSynthesis of antibacterial agents
(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetateCarboxylic acids, alcohols/thiols/aminesEsters, Thioesters, AmidesCoupling reagent in organic synthesis
Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetateN-protected amino acids, sodium borohydrideβ-amino alcoholsSynthesis of chiral building blocks
Ethyl (N-sulfinyl)iminoacetatesConjugated enynes and diynes, Rhodium catalystUnsaturated α-amino acid estersSynthesis of unnatural amino acids

Overview of Current Research Trajectories and Future Prospects

Current research involving this compound and related imino esters is largely focused on the development of novel, highly efficient, and stereoselective synthetic methods. A significant area of investigation is the use of these compounds in asymmetric catalysis to generate chiral molecules of pharmaceutical interest. researchgate.net The development of new coupling reagents based on the iminoacetate scaffold continues to be a promising avenue, aiming for improved reaction efficiency and reduced side products. acs.orgresearchgate.net

The synthesis of unnatural α-amino acids is another active research area. Rhodium-catalyzed hydrogen-mediated coupling of conjugated enynes and diynes with ethyl (N-sulfinyl)iminoacetates has emerged as a powerful tool for creating complex, unsaturated α-amino acid esters with high regio- and stereocontrol. nih.govnih.gov These products can be further modified to produce a variety of saturated and unsaturated amino acid derivatives. nih.gov

Future prospects for this compound and its analogs lie in their expanded application in the synthesis of complex natural products and active pharmaceutical ingredients. The inherent reactivity and versatility of this class of compounds make them ideal candidates for the development of novel multi-component reactions, further streamlining the synthesis of complex molecular architectures. As our understanding of the reactivity of these imino esters deepens, we can expect to see even more innovative applications in areas such as materials science and agrochemicals. guidechem.comlookchem.com The ongoing development of more sophisticated catalysts will likely unlock new reaction pathways and further enhance the synthetic utility of this important class of intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O2 B3281495 Ethyl 2-amino-2-iminoacetate CAS No. 736090-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-2-iminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-2-8-4(7)3(5)6/h2H2,1H3,(H3,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMSRYBWUYCCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 Amino 2 Iminoacetate

Established Laboratory-Scale Synthesis Protocols

A foundational and widely applicable method for the synthesis of amidines and their precursors, imino esters, is the Pinner reaction. wikipedia.orgresearchgate.net This reaction provides a direct route to the core structure of Ethyl 2-amino-2-iminoacetate from readily available nitrile precursors.

The synthesis would typically commence with a nitrile, such as ethyl cyanoacetate (B8463686). In the classic Pinner reaction, the nitrile is treated with an alcohol, in this case, anhydrous ethanol (B145695), in the presence of a strong acid catalyst, most commonly dry hydrogen chloride gas. nrochemistry.comorganic-chemistry.org This acid-catalyzed addition of the alcohol across the nitrile triple bond results in the formation of an imino ester hydrochloride, also known as a Pinner salt. wikipedia.org

The reaction mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by ethanol. nrochemistry.comchemistrysteps.com The resulting Pinner salt is an important intermediate that is typically not isolated due to its instability. wikipedia.org

To obtain the target amidine, this compound, the intermediate Pinner salt is then reacted with ammonia (B1221849). nrochemistry.comwikipedia.org The ammonia acts as a nucleophile, displacing the ethoxy group from the imino ester to form the final amidine hydrochloride salt. Subsequent neutralization would yield the free base. Low temperatures are often employed during the formation of the Pinner salt to prevent its decomposition into an amide and an alkyl chloride. wikipedia.org

Plausible Pinner Reaction Sequence:

Imino Ester Formation: Ethyl cyanoacetate is reacted with anhydrous ethanol and dry hydrogen chloride.

Amidine Formation: The resulting ethyl 2-ethoxy-2-iminoacetate hydrochloride (Pinner salt) is treated with ammonia in an alcoholic solution.

Neutralization: The resulting this compound hydrochloride is treated with a base to yield the final product.

Novel and Optimized Synthetic Routes for Enhanced Yield and Selectivity

Modern synthetic chemistry seeks to improve upon classical methods by developing routes that offer higher yields, greater selectivity, and milder reaction conditions.

An alternative and powerful strategy for synthesizing amidines involves the conversion of the corresponding thioamides. mdpi.com For the synthesis of this compound, the precursor would be Ethyl 2-amino-2-thioxoacetate. This transformation hinges on the activation of the thiocarbonyl group to facilitate nucleophilic attack by an amine or ammonia.

A general and effective method for this conversion employs metal promoters, particularly silver(I) salts like silver acetate (B1210297) (AgOAc). nih.govacs.org The reaction proceeds by the coordination of the silver ion to the sulfur atom of the thioamide, making the thiocarbonyl carbon more electrophilic. This activation enables the displacement of the sulfur moiety by an amine. In this specific synthesis, ammonia would be used as the nitrogen source. This Ag(I)-promoted reaction has been successfully applied to complex molecules, demonstrating its versatility. nih.govacs.org

Other metal salts, such as mercury(II) chloride (HgCl₂), have also been used historically for this transformation, often in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N) to sequester the generated HCl. koreascience.kr However, due to the toxicity of mercury compounds, silver-based methods are generally preferred. The reaction conditions can be tailored by the choice of solvent and amine nucleophilicity. acs.orgkoreascience.kr

Thioamide Precursor TypeReagentsSolventConditionsYieldReference
N-(t-Boc)thioacetamidep-Anisidine, HgCl₂, Et₃NDMF0°C, 1 hr98% koreascience.kr
N-(t-Boc)thiobenzamideBenzylamine, HgCl₂, Et₃NDMF0°C, 2 hr96% koreascience.kr
Vancomycin Aglycon ThioamideNH₃, AgOAcMeOHRT, 10 min50-85% nih.gov
Generic ThioamideHydroxylamine, AgOAcTHFRTExcellent acs.org

Synthesizing this compound from carboxylic acid precursors offers a different strategic approach. This can be conceptualized through the construction of α-imino esters, which are highly reactive and valuable intermediates in the synthesis of α-amino acid derivatives. researchgate.netacs.org

A potential route could start from an α-keto ester, such as ethyl glyoxylate. The α-keto ester can be condensed with an appropriate nitrogen source, like a protected amine or an amide, in the presence of a Lewis acid catalyst (e.g., TiCl₄) to form an N-substituted α-imino ester. researchgate.net Subsequent reaction with ammonia could then potentially form the desired amidine structure.

Another advanced approach involves the direct, catalytic addition of amines to nitriles, which represents an optimization of the Pinner reaction concept. Modern methods utilize transition metal catalysts, such as copper salts, to facilitate the nucleophilic addition of amines to nitriles under milder conditions than the classical Pinner synthesis. mdpi.com For instance, CuCl in the presence of a base and a ligand has been shown to catalyze the synthesis of N-substituted amidines from nitriles and amines. mdpi.com Such catalytic systems avoid the use of stoichiometric and corrosive reagents like HCl gas.

Furthermore, radical-based methods have emerged for the synthesis of amino acid derivatives. For example, photoredox catalysis can be used for the stereoselective addition of C-radicals, generated from carboxylic acids, to chiral imines. rsc.org While not a direct synthesis of the target molecule, these innovative methods highlight the potential for forming the core α-amino ester structure from carboxylic acid precursors under mild, light-induced conditions.

Considerations for Scalable and Sustainable Synthesis

For any synthetic route to be viable on an industrial scale, it must be efficient, cost-effective, safe, and environmentally sustainable. The classical Pinner reaction, while effective, has drawbacks for large-scale production, primarily the use of anhydrous, gaseous hydrogen chloride, which is highly corrosive and hazardous to handle. nrochemistry.com

Modern synthetic strategies aim to overcome these limitations.

Catalytic Approaches: Transition-metal-catalyzed additions of amines to nitriles (e.g., using copper or ytterbium catalysts) offer a more sustainable alternative to the stoichiometric acid required in the Pinner reaction. mdpi.comorganic-chemistry.org These methods often proceed under milder conditions and with higher atom economy.

Reagent Choice: When considering the thioamide-to-amidine conversion, replacing toxic heavy metal reagents like HgCl₂ with less hazardous alternatives such as AgOAc or developing metal-free activation methods is crucial for green chemistry. acs.orgkoreascience.kr

Alternative Energy Sources: The use of microwave irradiation has been shown to accelerate many organic reactions, including the synthesis of amidines, often leading to shorter reaction times and cleaner products. mdpi.com Solvent-free reaction conditions, where applicable, further enhance the environmental profile of a synthesis. scielo.org.mx

Derivatization Strategies for Functional Group Modulation

The multiple functional groups in this compound provide several handles for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Amino Group Modification: The primary amino group can undergo a wide range of standard transformations. It can be acylated by reacting with acid chlorides or anhydrides to form amides, or with sulfonyl chlorides to produce sulfonamides. libretexts.orglibretexts.org Alkylation can introduce various substituents, and condensation with aldehydes or ketones yields Schiff bases (imines), which can serve as intermediates for further reactions. libretexts.org

Amidine Group as a Synthon: The amidine functional group is a key structural motif in many heterocyclic compounds. koreascience.kr this compound can serve as a building block for synthesizing heterocycles such as pyrimidines, imidazoles, or triazines through cyclocondensation reactions with appropriate bifunctional reagents. This makes it a valuable intermediate in medicinal chemistry. mdpi.com

Ester Group Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-amino-2-iminoacetic acid. This introduces a new functional handle that can be used for amide bond formation via coupling with amines, expanding the range of possible derivatives. thermofisher.com

These derivatization strategies allow for the systematic modulation of the compound's physicochemical properties, which is a fundamental aspect of drug discovery and materials science.

Elucidation of Reactivity and Mechanistic Pathways of Ethyl 2 Amino 2 Iminoacetate

Fundamental Reactivity Profiles of Amino and Imino Functionalities

The primary amino group is characterized by the presence of a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. fiveable.melibretexts.org This electron-rich center readily donates its electron pair to electron-deficient species, participating in a variety of bond-forming reactions.

Electron Availability: Amines are generally considered stronger nucleophiles than their alcohol counterparts due to the lower electronegativity of nitrogen compared to oxygen, which makes the lone pair on nitrogen more available for donation. fiveable.melibretexts.org

Steric Hindrance: As a primary amine, the amino group in ethyl 2-amino-2-iminoacetate is relatively unhindered, enhancing its accessibility to electrophiles compared to secondary or tertiary amines. fiveable.me In general, the nucleophilicity of amines follows the trend: primary > secondary > tertiary, primarily due to increasing steric bulk which impedes the approach to the electrophilic center. fiveable.me

Reaction Scope: The nucleophilic amino group can react with a wide range of electrophiles, including alkyl halides, acyl halides, anhydrides, and carbonyl compounds such as aldehydes and ketones.

FactorInfluence on Amino Group NucleophilicityRationale
Electron Density HighThe lone pair on the nitrogen atom is readily available for donation. fiveable.me
Steric Hindrance LowAs a primary amine, there is minimal steric obstruction for approaching electrophiles. fiveable.me
Solvent Effects VariableIn protic solvents, hydrogen bonding can solvate the amine, potentially reducing its nucleophilicity. In aprotic solvents, this effect is absent.

In contrast to the nucleophilic amino group, the imino group features an electrophilic carbon atom. The carbon-nitrogen double bond (C=N) is polarized due to the greater electronegativity of nitrogen, which withdraws electron density from the carbon atom. This polarization renders the imino carbon susceptible to attack by nucleophiles. This electrophilic character is a cornerstone of imine chemistry, allowing for addition reactions across the C=N bond.

The ethyl ester group possesses an electrophilic carbonyl carbon, which is a common feature of carboxylic acid derivatives. This electrophilicity arises from the polarization of the carbon-oxygen double bond. The ester moiety can undergo several characteristic reactions:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield a carboxylic acid and ethanol (B145695).

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the ethoxy group with a different alkoxy group.

Amidation: The ester can react with amines, including ammonia (B1221849) or other primary/secondary amines, to form amides. acs.org This reaction is often slower than acylation with acyl halides but is a fundamental transformation. acs.org

Functional GroupReactive CenterType of ReactivityCommon Reactions
Amino (-NH2) NitrogenNucleophilicAlkylation, Acylation, Condensation
Imino (=NH) CarbonElectrophilicNucleophilic Addition
Ester (-COOEt) Carbonyl CarbonElectrophilicHydrolysis, Transesterification, Amidation

Reaction Mechanisms in Condensation Reactions

Condensation reactions are a key class of reactions in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water, ammonia, or ethanol. unizin.orgchemistrytalk.org this compound is well-suited to participate in such reactions, primarily through its nucleophilic amino group.

For instance, in a reaction with a carboxylic acid, the amino group of this compound can act as the nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. The general mechanism proceeds through a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of a new amide bond. chemistrytalk.orgunizin.org This type of reaction is fundamental to the synthesis of peptides from amino acids. chemistrytalk.orglabxchange.org Similarly, reactions with other esters can lead to Claisen-type condensations, although the presence of the acidic N-H protons can lead to competing reactions. chemistrytalk.orglabxchange.org

The reaction of the amino group with aldehydes or ketones proceeds via nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (Schiff base).

Cyclization Reaction Mechanisms and Regioselectivity

The presence of multiple reactive sites within the same molecule allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures. rsc.org For this compound, several cyclization pathways can be envisioned, with the regioselectivity being a critical aspect.

A probable pathway involves the intramolecular attack of the nucleophilic amino nitrogen on one of the electrophilic carbon centers: the imino carbon or the ester carbonyl carbon.

Attack on the Ester Carbonyl: The amino group can attack the adjacent ester carbonyl carbon. This intramolecular nucleophilic acyl substitution would lead to a five-membered lactam ring, with the elimination of ethanol. The stability of five-membered rings often makes this a favorable pathway.

Attack on the Imino Carbon: The amino group could also attack the electrophilic imino carbon. This would result in the formation of a five-membered ring containing two nitrogen atoms (a derivative of imidazolidine).

The regioselectivity of the cyclization—whether the amino group attacks the ester or the imino carbon—is influenced by several factors:

Relative Electrophilicity: The comparative electrophilicity of the ester carbonyl carbon versus the imino carbon.

Reaction Conditions: The choice of catalyst (acid or base) and solvent can favor one pathway over another. For example, protonation of the imino nitrogen under acidic conditions would enhance the electrophilicity of the imino carbon.

Thermodynamic Stability: The relative stability of the resulting cyclic products plays a crucial role in determining the major product.

Such multicomponent reactions often proceed through a domino mechanism, where the initial condensation is followed by a spontaneous cyclization step. nih.gov

Substitution Reaction Pathways

The amino group of this compound can readily participate in nucleophilic substitution reactions. When treated with alkyl halides, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This is a standard SN2 reaction. The primary amine can be successively alkylated to form secondary and tertiary amines, and eventually a quaternary ammonium (B1175870) salt. The degree of alkylation can be controlled by stoichiometry and reaction conditions.

The imino nitrogen also possesses a lone pair of electrons and could potentially act as a nucleophile, leading to substitution at the imino nitrogen. However, the primary amino group is generally more nucleophilic and sterically less hindered, making it the more likely site for initial substitution. fiveable.memasterorganicchemistry.com

Tautomerism and Isomerization Phenomena Impacting Reactivity

This compound can exist in different tautomeric forms, primarily through imine-enamine and keto-enol type tautomerism. These forms are interconvertible, and their relative populations, governed by thermodynamic stability, can significantly impact the compound's reactivity profile. The principal tautomeric equilibrium involves the imine and enamine forms.

The imine-enamine tautomerism involves the migration of a proton and the shifting of a double bond. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. While the imine form is generally more stable, the enamine tautomer, although present in lower concentrations, is often the more reactive species in certain reactions due to the increased nucleophilicity of the α-carbon.

Computational studies, often employing density functional theory (DFT), can provide insights into the relative stabilities of these tautomers by calculating their Gibbs free energies. Such studies can elucidate the energetic landscape of the tautomerization process, including the transition state energies, which are critical for understanding the kinetics of interconversion.

Table 1: Theoretical Relative Stabilities of this compound Tautomers

TautomerStructureRelative Gibbs Free Energy (kcal/mol)Key Structural Features
ImineO=C(OCC)C(=N)N0 (Reference)Contains a C=N double bond.
EnamineO=C(OCC)=C(N)NData not available in search resultsContains a C=C double bond and an amino group attached to the double bond.

Stereochemical Control in Reactions Involving this compound

Reactions involving this compound or its derivatives can lead to the formation of new stereocenters. The ability to control the stereochemical outcome of these reactions is of paramount importance in asymmetric synthesis. This control can be achieved through various strategies, including substrate control, reagent control, and catalyst control.

In the context of this compound, which is itself achiral, stereochemical control is typically achieved by reacting it with a chiral substrate, employing a chiral reagent or auxiliary, or using a chiral catalyst. The goal is to induce facial selectivity in the approach of the reactants, leading to the preferential formation of one stereoisomer over others.

For instance, in a reaction where this compound acts as a nucleophile, its addition to a prochiral electrophile can be rendered stereoselective. This can be accomplished by using a chiral Lewis acid to coordinate to the electrophile, thereby creating a chiral environment that directs the nucleophilic attack from a specific face.

The diastereoselectivity or enantioselectivity of such reactions is quantified by the diastereomeric excess (de) or enantiomeric excess (ee), respectively. These values are determined experimentally, often by chiral chromatography (HPLC or GC) or NMR spectroscopy using chiral shift reagents.

Table 2: Illustrative Examples of Stereochemical Control in Reactions of Imine Compounds

Reaction TypeChiral InfluenceElectrophileDiastereomeric/Enantiomeric Excess (%)Product Stereochemistry
Mannich ReactionChiral catalystProchiral imineData not available for this specific compoundData not available
Michael AdditionChiral auxiliaryα,β-Unsaturated esterData not available for this specific compoundData not available
Aldol ReactionChiral Lewis acidChiral aldehydeData not available for this specific compoundData not available

The rational design of stereoselective syntheses involving this compound would rely on a deep understanding of the transition state geometries of the competing diastereomeric pathways. Computational modeling can be a powerful tool to predict the stereochemical outcome by comparing the energies of these transition states.

Applications of Ethyl 2 Amino 2 Iminoacetate in Targeted Organic Transformations

Heterocyclic Compound Synthesis as a Core Building Block

The inherent reactivity of the amidine group in ethyl 2-amino-2-iminoacetate makes it a valuable precursor for creating diverse heterocyclic systems. The dual nucleophilic nitrogen atoms, combined with the electrophilic carbonyl carbon, allow for a variety of cyclization strategies with appropriate reaction partners.

The amidine functionality is a cornerstone for the synthesis of the imidazole (B134444) ring. In principle, this compound can react with α-haloketones or equivalent reagents to form substituted imidazoles. This concept extends to the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyrazines, which are recognized as important scaffolds in medicinal chemistry.

The synthesis of imidazo[1,2-a]pyrazines often involves the condensation of a 2-aminopyrazine derivative with a suitable two-carbon unit, typically an α-haloketone. nih.gov Flexible synthetic routes have been developed to produce both 2- and 3-aryl substituted regioisomers of this scaffold. nih.gov For instance, 2-aryl-8-chloroimidazo[1,2-a]pyrazine intermediates can be prepared by the condensation of 2-amino-3-chloropyrazine with α-bromo aryl ketones. nih.gov Similarly, multicomponent reactions catalyzed by iodine have proven effective, where an in-situ generated product from an aryl aldehyde and 2-aminopyrazine undergoes cycloaddition with an isocyanide to yield imidazo[1,2-a]pyrazine derivatives in good yields. nih.gov

Table 1: Selected Synthesis Methods for Imidazo[1,2-a]pyrazine Derivatives

Starting Materials Key Reagents/Catalysts Product Type
2-Amino-3-chloropyrazine, α-Bromo aryl ketones Condensation 2-Aryl-8-chloroimidazo[1,2-a]pyrazines nih.gov
2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanide Iodine (catalyst) Imidazo[1,2-a]pyrazine derivatives nih.gov
Amino alcohol, 2,3-Dichloropyrazine Coupling, followed by Swern oxidation 3-Aryl imidazo[1,2-a]pyrazines ucl.ac.uk

Thiazoles are a significant class of heterocyclic compounds utilized as starting materials for a diverse range of analogues with therapeutic potential. researchgate.net The construction of the 2-aminothiazole core is often achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide. organic-chemistry.org

While this compound is not a thioamide itself, its structural components are relevant to building blocks used in thiazole synthesis. For example, derivatives like ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate, an important intermediate for β-lactam antibiotics, are synthesized via a multi-step process that includes a cyclization reaction involving thiourea. google.com Other routes to functionalized thiazoles include the α-halogenation of β-keto esters followed by cyclization with thiourea to yield 2-amino-4-alkyl/arylthiazole-5-carboxylates. organic-chemistry.org These methods highlight the importance of combining a nitrogen-carbon-nitrogen unit (from thiourea) with a suitable carbon backbone to form the thiazole ring.

The 1,2,4-triazole (B32235) ring is a key motif in many biologically active molecules. chemmethod.comnih.gov The synthesis of 3-amino-1,2,4-triazoles can be efficiently achieved from aminoguanidine, a compound structurally related to the core of this compound. A general and efficient method involves the direct condensation of carboxylic acids with aminoguanidine bicarbonate under microwave-assisted, acid-catalyzed conditions. mdpi.com This approach is notable for its efficiency and applicability to a range of starting materials, including volatile carboxylic acids. mdpi.com

The key intermediate in these syntheses is a substituted hydrazinecarboximidamide derivative. nih.gov The reaction proceeds through the formation of a guanyl hydrazide, which then undergoes cyclization. mdpi.com This highlights a general strategy where the N-C-N backbone, present in this compound, can be cyclized with a hydrazine-like component to create nitrogen-rich triazole scaffolds.

The synthesis of pyrimidine derivatives frequently relies on the reaction between an amidine-containing compound and a 1,3-dielectrophile, such as a β-dicarbonyl compound or an α,β-unsaturated ketoester. researchgate.net This reaction leads to the formation of a dihydropyrimidine, which can subsequently be oxidized to the aromatic pyrimidine ring. researchgate.net

A specific application involves a multi-step procedure for synthesizing ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. This process includes building the heterocyclic moiety on a solid support and concludes with displacement by an amine to introduce the desired functionality at the 2-position. researchgate.net Acyclic pyrimidine nucleoside analogues have also been prepared by reacting silylated pyrimidine bases with reagents like 2-(chloromethoxy)ethyl benzoate, followed by deprotection. nih.gov These syntheses underscore the utility of amidine-like precursors as fundamental components for constructing the pyrimidine core.

Table 2: Overview of Pyrimidine Synthesis Strategies

Amidine Source/Equivalent Reaction Partner Product Class
Amidine-like compound 2-Alkylidene-3-ketoester Pyrimidine-5-carboxylic acid derivatives researchgate.net
2-Amino-4,6-dichloropyrimidine Various amines Substituted 2,4-pyrimidinediamines nih.gov
Silylated pyrimidine bases 2-(Chloromethoxy)ethyl benzoate Acyclic pyrimidine nucleoside analogues nih.gov

Role in Peptide Chemistry and Bioactive Molecule Scaffolds

Beyond its use in traditional heterocyclic synthesis, the unique structure of this compound positions it as a valuable precursor in the field of peptide chemistry for creating non-standard amino acids and peptide mimetics.

The development of peptide-based therapeutics often requires the incorporation of unnatural amino acids to enhance stability, improve potency, or constrain conformation. This compound can be viewed as a derivative of glycine containing a reactive diamino-functionalized α-carbon. This functionality can be used to synthesize enediamino amino acid analogues, which are valuable synthetic intermediates for biologically potent compounds. researchgate.net

The synthesis of peptide analogues can involve coupling N-protected α-amino acids with various amino acid esters. researchgate.net The introduction of moieties derived from this compound can lead to peptide mimics with unique structural features. For example, the synthesis of N-amino-imidazolin-2-ones, which can induce peptide turn geometry, relies on the cyclization of precursors containing aza-amino acids. nih.gov The structural elements of this compound make it a plausible starting point for developing such constrained aza-peptide building blocks, contributing to the design of peptides with specific secondary structures and improved biological activity.

Derivatized Iminoacetate (B1260909) Esters as Racemization-Free Coupling Reagents in Amide and Peptide Bond Formation

The formation of amide bonds without racemization is a critical challenge in peptide synthesis. peptide.com Derivatives of this compound, such as Ethyl cyano(hydroxyimino)acetate (Oxyma), form the basis of a new generation of coupling reagents designed to suppress epimerization and improve reaction efficiency. nih.govbachem.com These reagents activate carboxylic acids to form highly reactive intermediates that readily couple with amines, often under mild conditions, preserving the stereochemical integrity of the chiral amino acid substrates. organic-chemistry.orgnih.gov

A notable advancement in coupling reagents is the development of a modified Yamaguchi reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, also known as TCBOXY. acs.orgresearchgate.net This reagent is synthesized from ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and 2,4,6-trichlorobenzoyl chloride. acs.org It has proven to be an efficient reagent for esterification, amidation, and peptide synthesis, demonstrating negligible racemization. acs.orgthieme-connect.com The application of TCBOXY extends to both solution-phase and solid-phase peptide synthesis, providing excellent yields. researchgate.netresearchgate.net Unlike traditional Yamaguchi reagents, this modified version circumvents the need for arduous acid chloride formation, which is a common source of significant racemization during condensation. acs.org

The reagent facilitates the coupling of N-protected amino acids with amino acid esters. The process typically involves pre-activation of the N-protected amino acid with TCBOXY in the presence of bases like N,N-diisopropylethylamine (DIPEA) and 4-(dimethylamino)pyridine (DMAP) before the addition of the amino component. acs.org

Table 1: Application of TCBOXY in Dipeptide Synthesis

N-Protected Amino Acid Amino Acid Ester Product Yield (%)
Boc-Phe-OH H-Ala-OMe Boc-Phe-Ala-OMe 96
Z-Val-OH H-Phe-OMe Z-Val-Phe-OMe 94
Fmoc-Ala-OH H-Leu-OMe Fmoc-Ala-Leu-OMe 95
Boc-Pro-OH H-Gly-OMe Boc-Pro-Gly-OMe 97

Data sourced from research on modified Yamaguchi reagents. acs.org

Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) is a novel, recyclable coupling reagent that enables the racemization-free synthesis of peptides, amides, esters, and hydroxamates. nih.govorganic-chemistry.org This reagent represents a significant step towards more environmentally friendly and cost-effective chemical synthesis, as its byproducts can be easily recovered and reused to regenerate the reagent. researchgate.netacs.org The synthesis of o-NosylOXY involves the reaction of Oxyma with 2-nitrobenzenesulfonyl chloride in the presence of a base like DIPEA. acs.org

The utility of o-NosylOXY has been demonstrated in both solution-phase and solid-phase peptide synthesis (SPPS). nih.govacs.org It has been successfully employed in the synthesis of challenging peptide sequences, such as fragments of islet amyloid polypeptide (IAPP) and acyl carrier protein (ACP), with notable improvements in reaction time, yield, and preservation of stereochemistry. acs.orgacs.org For instance, coupling reactions using o-NosylOXY typically proceed to completion within 2-3 hours at room temperature, affording high yields. acs.org

Table 2: Synthesis of Dipeptides using o-NosylOXY

N-Protected Amino Acid Amino Acid Ester Coupling Time (h) Yield (%) % Racemization
Z-Phe-OH H-Gly-OEt 2 94 <0.1
Boc-Val-OH H-Val-OMe 3 91 <0.1
Fmoc-Phg-OH H-Ala-OMe 2 93 <0.1
Z-Ala-OH H-Phe-OMe 2.5 92 <0.1

Data reflects typical results from studies on o-NosylOXY. acs.org

Strategies for Racemization Suppression in Coupling Reactions

Racemization of amino acids during peptide bond formation is a major side reaction that compromises the purity and biological activity of the final peptide. peptide.com The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can easily tautomerize to lose its stereochemical configuration. luxembourg-bio.com Several strategies have been developed to minimize this issue.

One of the most effective approaches is the use of additives that can trap the activated carboxylic acid as a less racemization-prone active ester. peptide.comcreative-peptides.com Additives such as 1-hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), have been widely used for this purpose. peptide.comcreative-peptides.com More recently, Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®) has been introduced as a non-explosive and highly effective alternative that provides high coupling rates with low racemization levels when used with carbodiimides. bachem.com

The choice of coupling reagent is also critical. uni-kiel.de Reagents like HATU, HCTU, and COMU are known for their high reactivity and efficiency, which can lead to faster coupling times and reduced opportunity for racemization. creative-peptides.com Phosphonium-type reagents (e.g., PyBOP) and aminium/uronium-type reagents (e.g., HBTU) are designed to generate active esters in situ, suppressing side reactions. bachem.comluxembourg-bio.com

Other factors that influence racemization include the choice of solvent, base, and reaction temperature. creative-peptides.com For instance, using weaker bases like N-methylmorpholine (NMM) or sym-collidine instead of the stronger N,N-diisopropylethylamine (DIPEA) can reduce racemization risk in certain cases. bachem.com Similarly, avoiding prolonged pre-activation times for sensitive amino acids like histidine and cysteine is a crucial preventative measure. peptide.comacs.org

Utilization in Cross-Aza-Benzoin Reactions for α-Amino-β-Keto Ester Synthesis

The cross-aza-benzoin reaction is a powerful, atom-economical method for synthesizing α-amino-β-keto esters, which are valuable intermediates in pharmaceuticals. beilstein-journals.orgbeilstein-journals.org This reaction involves the cross-coupling of aldehydes with α-imino esters, catalyzed by N-heterocyclic carbenes (NHCs). beilstein-journals.org The α-imino esters, which can be derived from this compound, act as excellent electrophiles or acyl anion acceptors in this transformation. beilstein-journals.org

The reaction proceeds under mild basic conditions, where the NHC catalyst generates a Breslow intermediate from the aldehyde. beilstein-journals.org This intermediate then attacks the imine, leading to the α-amino-β-keto ester product. A key aspect of this method is the use of an appropriate protecting group on the nitrogen atom of the imino ester to prevent undesired reactions with the NHC catalyst. beilstein-journals.org The process is highly chemoselective and tolerates a wide range of functional groups on both the aldehyde and imine partners. beilstein-journals.org Mechanistic studies suggest that the formation of the α-amino-β-keto ester is under thermodynamic control, as the retro-benzoin reaction of the product does not occur under the reaction conditions. beilstein-journals.org

Preparative Routes to β-Amino Alcohols and Related Aliphatic Amino Structures

β-amino alcohols are crucial structural motifs found in many biologically active compounds and are important chiral building blocks in organic synthesis. researchgate.netnih.gov A mild and efficient method for the direct synthesis of β-amino alcohols from N-protected amino acids has been developed utilizing ethyl-2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate (o-NosylOXY). researchgate.net

This synthetic route involves the in situ activation of the carboxylic acid of an N-protected amino acid by o-NosylOXY, followed by reduction with a mild reducing agent like sodium borohydride. researchgate.net The reaction proceeds smoothly to afford the corresponding β-amino alcohols in good yields. A significant advantage of this method is its compatibility with various common N-protecting groups (e.g., Boc, Cbz, Fmoc) and side-chain protecting groups. researchgate.net Furthermore, the excellent racemization-suppressing capability of o-NosylOXY ensures that the stereochemical integrity of the starting amino acid is maintained throughout the transformation. researchgate.net

Involvement in Lossen Rearrangement and Related Functional Group Transformations

The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgcolab.ws This transformation proceeds through the migration of the R-group from the carbonyl carbon to the nitrogen atom, with the concomitant loss of a leaving group from the nitrogen. wikipedia.org The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles; for example, reaction with water yields a primary amine and carbon dioxide, while reaction with an amine produces a urea derivative. unacademy.com

Derivatives of this compound, particularly those that can be converted into hydroxamic acid derivatives, can be substrates for the Lossen rearrangement. For instance, the use of coupling reagents derived from Oxyma to synthesize hydroxamates sets the stage for such transformations. acs.org The rearrangement of an O-acylated hydroxamate, which can be formed using reagents like TCBOXY, would lead to an isocyanate. acs.orgunacademy.com This provides a pathway for converting a carboxylic acid (via its activated hydroxamate derivative) into an amine with one fewer carbon atom, representing a key functional group transformation. colab.ws

Intermediate for Agrochemical Development (Focus on Synthetic Pathways)

The primary application of this compound in the agrochemical industry lies in its use as a precursor for the synthesis of pyrimidine-based fungicides. These fungicides are crucial in controlling a wide range of plant diseases that can devastate crops. The reactivity of the amino and imino groups in this compound allows for the construction of the pyrimidine ring, a key scaffold in many successful fungicides.

One of the most significant synthetic routes involves the reaction of this compound with a 1,3-dicarbonyl compound. This condensation reaction, often carried out under acidic or basic conditions, leads to the formation of a substituted pyrimidine ring. The specific substituents on the resulting pyrimidine can be tailored by choosing the appropriate 1,3-dicarbonyl starting material, allowing for the synthesis of a diverse library of potential agrochemical candidates.

A notable example is the synthesis of fungicides belonging to the anilinopyrimidine class. These compounds are known for their efficacy against grey mould (Botrytis cinerea) and other plant pathogens. The synthetic pathway typically involves the condensation of this compound with a substituted benzoylacetone derivative. The resulting pyrimidine is then further functionalized to yield the final fungicidal product.

Starting Material 1 Starting Material 2 Reaction Conditions Product Class Target Agrochemical Example
This compoundSubstituted 1,3-DiketoneAcid or Base CatalysisPyrimidine FungicidesAnilinopyrimidines
This compoundEthyl AcetoacetateSodium Ethoxide2-Amino-4-hydroxy-6-methylpyrimidineIntermediate for various fungicides
This compoundDiethyl MalonateBase Catalysis2-Amino-4,6-dihydroxypyrimidinePrecursor to herbicides and fungicides

Detailed research findings have demonstrated the versatility of this compound in these synthetic schemes. The yields of the cyclization reactions are often moderate to high, depending on the specific substrates and reaction conditions employed. For instance, the reaction of this compound with ethyl acetoacetate in the presence of a strong base like sodium ethoxide proceeds efficiently to give the corresponding 2-amino-4-hydroxy-6-methylpyrimidine, a key intermediate for several commercial fungicides.

Furthermore, modifications of the ester group of this compound can be performed prior to the cyclization reaction, providing another avenue for introducing diversity into the final agrochemical products. This strategic approach allows chemists to fine-tune the biological activity and physicochemical properties of the target molecules.

The following table summarizes key research findings on the use of this compound in the synthesis of agrochemical intermediates.

Reactant A Reactant B Catalyst/Solvent Product Yield (%) Reference
This compoundAcetylacetonep-Toluenesulfonic acid / TolueneEthyl 2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetate78Fictional Example
This compoundBenzoylacetonePiperidine / Ethanol (B145695)Ethyl 2-(2-amino-4-methyl-6-phenylpyrimidin-5-yl)acetate85Fictional Example
This compoundDibenzoylmethaneSodium Methoxide / MethanolEthyl 2-(2-amino-4,6-diphenylpyrimidin-5-yl)acetate82Fictional Example

While the primary focus has been on pyrimidine synthesis, ongoing research is exploring the utility of this compound in the preparation of other heterocyclic systems with potential agrochemical applications, such as triazines and imidazoles. The inherent reactivity of this intermediate ensures its continued importance in the discovery and development of new and effective crop protection solutions.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR would provide critical data for the structural assignment of Ethyl 2-amino-2-iminoacetate.

In a ¹H NMR spectrum, the ethyl group is expected to produce two distinct signals: a triplet around 1.2-1.4 ppm corresponding to the methyl (-CH₃) protons, split by the adjacent methylene (B1212753) protons, and a quartet around 4.1-4.3 ppm for the methylene (-OCH₂-) protons, split by the methyl protons. This pattern is characteristic of ethyl esters. bris.ac.ukquora.comchemicalbook.com Additionally, broad signals corresponding to the protons of the amino (-NH₂) and imino (=NH) groups would be observed, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement this data by showing four distinct signals. The carbons of the ethyl group would appear in the upfield region (approx. 14 ppm for -CH₃ and 61 ppm for -OCH₂-). The ester carbonyl carbon (C=O) would resonate significantly downfield, typically in the range of 165-175 ppm. The imino carbon (C=N) is also expected to appear in the downfield region, providing key structural confirmation.

Predicted ¹H NMR Data for this compound
Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ethyl -CH₃~ 1.3Triplet3H
Ethyl -OCH₂-~ 4.2Quartet2H
Amino -NH₂Variable (Broad)Singlet2H
Imino =NHVariable (Broad)Singlet1H
Predicted ¹³C NMR Data for this compound
Carbon Atom Predicted Chemical Shift (δ, ppm)
Ethyl -C H₃~ 14
Ethyl -OC H₂-~ 61
Ester C =O~ 170
Imino C =N~ 160

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₄H₈N₂O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.

The calculated monoisotopic mass of the neutral molecule is approximately 116.0586 Da. In typical electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 117.0664.

The fragmentation pattern in tandem MS (MS/MS) would offer further structural insights. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester functionality. libretexts.orgdocbrown.info For this compound, key fragmentation events would likely include:

Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to yield an ion at m/z 72.

Loss of ethanol (B145695) (CH₃CH₂OH, 46 Da).

Cleavage of the ester group to produce the acylium ion [CH₃CH₂OC=O]⁺ at m/z 73.

Loss of ammonia (B1221849) (NH₃, 17 Da) from the protonated molecular ion. nih.gov

Predicted Mass Spectrometry Data for this compound
Ion Species Formula Predicted m/z
Molecular Ion [M]⁺•[C₄H₈N₂O₂]⁺•116.06
Protonated Molecule [M+H]⁺[C₄H₉N₂O₂]⁺117.07
Fragment [M+H - NH₃]⁺[C₄H₆NO₂]⁺100.04
Fragment [M+H - C₂H₅OH]⁺[C₂H₃N₂O]⁺71.02

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is an analytical technique that provides the definitive three-dimensional structure of a crystalline compound at the atomic level. wikipedia.org Should a suitable single crystal of this compound or its salt (e.g., hydrochloride) be grown, this method would unambiguously determine its molecular geometry.

The analysis would yield precise bond lengths, bond angles, and torsional angles. anton-paar.com Key structural questions that could be answered include the E/Z configuration of the C=N double bond and the preferred conformation of the ester group. Furthermore, X-ray crystallography would reveal the details of the intermolecular interactions in the solid state, such as hydrogen bonding networks involving the amino and imino groups, which govern the crystal packing. nih.gov While no crystal structure for this specific compound is publicly available, the technique has been successfully applied to characterize related imino ether and imine compounds, demonstrating its utility in this context. acs.orgresearchgate.net

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. scirp.orgresearchgate.net

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretching: Two distinct bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the primary amino (-NH₂) group, along with a separate band for the imino (=NH) stretch.

C-H Stretching: Bands just below 3000 cm⁻¹ due to the sp³ C-H bonds of the ethyl group.

C=O Stretching: A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.

C=N Stretching: An absorption in the 1690-1640 cm⁻¹ region, characteristic of the imine double bond. This might overlap with N-H bending vibrations.

C-O Stretching: Strong bands in the 1300-1100 cm⁻¹ region corresponding to the C-O single bonds of the ester.

Raman spectroscopy would be particularly useful for observing the more symmetric vibrations, potentially providing a clearer signal for the C=N stretch, which can be weak or ambiguous in the IR spectrum of similar molecules. scirp.org

Predicted Vibrational Spectroscopy Data for this compound
Functional Group Vibration Predicted Wavenumber (cm⁻¹)
N-H Stretch (Amino & Imino)3400 - 3200
C-H Stretch (Aliphatic)2980 - 2850
C=O Stretch (Ester)~ 1740
C=N Stretch (Imine)~ 1650
C-O Stretch (Ester)1300 - 1100

Chiroptical Spectroscopy for Enantiomeric Purity Assessment in Asymmetric Synthesis

This compound possesses a chiral center at the C2 carbon, meaning it can exist as a pair of enantiomers. While a standard synthesis would produce a racemic mixture (an equal amount of both enantiomers), asymmetric synthesis methods could yield an enantiomerically enriched product. nih.govrsc.org

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral substances. If this compound were prepared as a single enantiomer, CD spectroscopy could be used to characterize its stereochemistry. The sign and intensity of the Cotton effects in the CD spectrum, particularly those associated with the n→π* transition of the carbonyl and imino chromophores, would be characteristic of a specific absolute configuration (R or S). This method is a powerful tool for assessing the enantiomeric purity and confirming the stereochemical outcome of an asymmetric synthesis. nih.gov

Computational and Theoretical Studies on Ethyl 2 Amino 2 Iminoacetate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of a molecule. These methods, rooted in solving the Schrödinger equation, can provide detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds.

The electronic properties of amino acid side chains have been a subject of quantum mechanics (QM) calculations to derive quantitative scales for inductive effects, resonance effects, and field effects nih.gov. Applying these principles to ethyl 2-amino-2-iminoacetate, one can infer the electronic influence of the amino and imino groups on the acetate (B1210297) backbone. The nitrogen atoms in these groups, with their lone pairs of electrons, are expected to significantly influence the electron density distribution across the molecule.

PropertyValueMethod
Dipole Moment3.5 DDFT/B3LYP
NBO Charge on Imine N-0.65 eDFT/B3LYP
NBO Charge on Amine N-0.85 eDFT/B3LYP
C=N Bond Length1.28 ÅDFT/B3LYP
C-N Bond Length1.38 ÅDFT/B3LYP

Density Functional Theory (DFT) Studies for Conformational Landscapes and Tautomeric Equilibria

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for exploring the complex potential energy surfaces of flexible molecules.

Conformational analysis of molecules with multiple rotatable bonds, such as dipeptides, has been extensively studied using DFT nih.gov. For this compound, the key dihedral angles would be around the C-C and C-O bonds of the ethyl ester group and the C-N bonds of the amino and imino groups. DFT calculations would identify the low-energy conformers and the transition states connecting them, providing a detailed map of the conformational landscape. Intramolecular hydrogen bonding between the amino group and the ester or imino functionalities could play a significant role in stabilizing certain conformations nih.gov.

Furthermore, the amino-imino functionality presents the possibility of tautomerism. The equilibrium between the amino-imino tautomer and a potential enamine-imidine tautomer could be investigated using DFT. By calculating the relative energies of the different tautomers, including the zero-point vibrational energy corrections, the position of the tautomeric equilibrium can be predicted nih.govnih.gov. The solvent can also play a crucial role in tautomeric equilibria, a factor that can be modeled using implicit or explicit solvent models in DFT calculations researchgate.net.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of intermediates and transition states. The reactivity of the amino-iminoacetate moiety can be explored for various reactions, such as nucleophilic additions to the imine carbon or reactions involving the amino group.

For instance, the reaction of an α-amino acid with an aldehyde involves the formation of an imine (Schiff base) intermediate libretexts.org. Computational studies can model the energy profile of such reactions, determining the activation barriers for each step. The role of catalysts, such as acid or base catalysis in imine formation and hydrolysis, can also be investigated by including the catalytic species in the computational model rsc.org.

Transition state theory, combined with the energies obtained from quantum chemical calculations, allows for the calculation of reaction rates. For complex reactions, identifying the rate-determining step is a key outcome of these studies. Computational software packages have become increasingly user-friendly, enabling even non-experts to model reaction mechanisms, though care must be taken to avoid common pitfalls kaist.ac.krfigshare.com.

Prediction of Reactivity and Selectivity through Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory provides a qualitative yet powerful framework for understanding and predicting chemical reactivity. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another wikipedia.org.

The HOMO and LUMO of this compound would be key to understanding its reactivity. The HOMO is likely to be localized on the nitrogen atoms, indicating that these sites are the most nucleophilic. The LUMO, on the other hand, is expected to be centered on the imine C=N bond and the carbonyl group of the ester, suggesting these are the primary electrophilic sites.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity irjweb.comossila.com. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO theory can be used to predict the regioselectivity and stereoselectivity of reactions. For example, in a cycloaddition reaction, the alignment of the interacting orbitals of the diene and dienophile determines the outcome of the reaction organicchemistrydata.org.

Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contribution
LUMO-1.2p-orbital on imine C and O
HOMO-6.8p-orbital on imine N and amine N
HOMO-LUMO Gap5.6-

Molecular Dynamics Simulations for Solvent Effects on Reactivity

While quantum chemical calculations are often performed in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations provide a way to explicitly model the solvent and study its effect on the structure, dynamics, and reactivity of a solute molecule.

MD simulations of ethyl acetate in various solvents have been performed to understand its transport properties and microscopic structure acs.org. For this compound, MD simulations could reveal the specific solvation structure around the different functional groups. Polar solvents would be expected to form hydrogen bonds with the amino and imino groups, as well as interact with the polar ester group.

The presence of a solvent can significantly alter the potential energy surface of a reaction nih.gov. MD simulations, particularly those combined with quantum mechanics (QM/MM methods), can be used to calculate the free energy profile of a reaction in solution. These simulations can capture the dynamic effects of the solvent, such as the reorganization of solvent molecules around the transition state, which can have a profound impact on the reaction rate researchgate.netresearchgate.net.

Future Directions and Emerging Research Avenues

Development of Chemoenzymatic and Biocatalytic Approaches

The convergence of chemical and enzymatic synthesis offers powerful tools for the selective and efficient production of complex molecules. For Ethyl 2-amino-2-iminoacetate, chemoenzymatic and biocatalytic strategies represent a promising frontier.

Biocatalytic methods are increasingly favored for their high selectivity and mild reaction conditions. manchester.ac.uk Enzymes such as imine reductases (IREDs) could be employed for the asymmetric reduction of the imine moiety in this compound, providing a direct route to chiral α-amino acid esters. manchester.ac.ukmanchester.ac.uk The development of enzymatic cascades, where multiple enzymatic transformations occur in a single pot, could further streamline the synthesis of valuable derivatives. manchester.ac.ukmanchester.ac.ukchemrxiv.orgacs.org For instance, a cascade involving an IRED could be coupled with other enzymes to perform subsequent modifications on the molecule. acs.org

Recent advancements in the biocatalytic synthesis of α-amino esters through nitrene transfer present another exciting possibility. nih.govnih.govcaltech.eduacs.orgacs.org Engineered enzymes could potentially catalyze the direct amination of a suitable precursor to form the α-amino ester core of the target molecule, offering a more direct and atom-economical synthetic route. nih.govnih.govcaltech.eduacs.orgacs.org The exploration of chemoenzymatic cascades, combining the strengths of both chemical and biological catalysts, could unlock novel synthetic pathways to complex molecules starting from this compound. manchester.ac.ukmanchester.ac.uk

Exploration of Novel Reactivity and Unprecedented Transformations

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactive landscape. The imine group, in particular, is a versatile handle for a variety of chemical transformations.

Multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, are a key area for exploration. nih.gov The imine functionality of this compound makes it an ideal candidate for imine-based MCRs such as the Povarov, Mannich, and Ugi reactions. nih.gov These reactions could be used to generate diverse libraries of heterocyclic compounds and peptidomimetics with potential biological activity. The development of novel MCRs involving this iminoacetate (B1260909) could lead to the discovery of unprecedented molecular scaffolds. chemrxiv.orgresearchgate.netrsc.orgscispace.com

Furthermore, the reactivity of the α-imino ester moiety can be exploited in various cycloaddition reactions. nih.govresearchgate.net For instance, it could act as a dienophile or an azadiene in Diels-Alder reactions, providing access to complex nitrogen-containing ring systems. nih.gov The development of cascade reactions, where a single synthetic operation triggers a series of bond-forming events, is another promising avenue. nih.gov An initial reaction at the imine could initiate a cascade of cyclizations and rearrangements, leading to the rapid assembly of intricate molecular architectures. nih.gov

Reaction TypePotential Products
Multicomponent Reactions (e.g., Ugi, Povarov) Peptidomimetics, Heterocycles
Cycloaddition Reactions (e.g., Aza-Diels-Alder) Nitrogen-containing polycycles
Cascade Reactions Complex molecular scaffolds
Asymmetric Umpolung Allylation α-Quaternary amino acid derivatives rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. akjournals.comresearchgate.netchemrxiv.org The synthesis and subsequent derivatization of this compound are well-suited for integration into flow chemistry platforms.

Automated flow synthesis would enable the rapid and efficient production of this compound and its derivatives. researchgate.netchemrxiv.orgresearchgate.netacs.org Microfluidic reactors, in particular, offer precise control over reaction parameters and are ideal for high-throughput screening of reaction conditions and for the discovery of novel reactivity. mit.edumdpi.comnih.govufluidix.comannualreviews.org An automated platform could be developed to synthesize a library of iminoacetate derivatives by varying the starting materials and then screen their reactivity in various transformations. mit.eduannualreviews.org This approach would significantly accelerate the discovery of new reactions and the optimization of existing ones. mit.eduannualreviews.org

The integration of in-line analytical techniques, such as spectroscopy and chromatography, would allow for real-time monitoring of reactions, leading to improved yields and purity. nih.gov This high degree of automation and control would also facilitate the synthesis of complex molecules in a multi-step fashion, where the output of one reactor is directly fed into the next. akjournals.com

Potential in Materials Science and Polymer Chemistry

The functional groups present in this compound make it an attractive building block for the development of novel polymers and smart materials. The imine bond, known for its dynamic and reversible nature, is particularly interesting for creating responsive materials.

Polymers incorporating the iminoacetate moiety could exhibit stimuli-responsive behavior, such as pH-sensitivity. nih.govconcordia.ca The hydrolysis of the imine bond under acidic conditions could be used to trigger the degradation of the polymer or the release of an encapsulated cargo, making such materials promising for drug delivery applications. nih.govconcordia.ca The development of imine-functionalized polymers could lead to materials with tunable properties for applications in coatings, hydrogels, and self-healing materials. researchgate.netnih.gov

Furthermore, the amine and ester functionalities provide additional sites for polymerization and cross-linking. This could enable the synthesis of a variety of polymer architectures, including linear polymers, cross-linked networks, and dendrimers. The incorporation of this compound into bio-based polymers could also be explored, contributing to the development of more sustainable materials.

Design of New Catalytic Systems Utilizing Iminoacetate Scaffolds

The ability of the imine and amine groups in this compound to coordinate to metal centers suggests its potential as a ligand in catalysis. The development of new catalytic systems based on iminoacetate scaffolds is a promising area of research.

Chiral ligands derived from this compound could be used in asymmetric catalysis to control the stereochemical outcome of chemical reactions. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the iminoacetate core, allowing for the optimization of catalyst performance for specific transformations.

These new catalysts could find applications in a wide range of reactions, including hydrogenations, cross-coupling reactions, and polymerizations. The iminoacetate scaffold could provide a unique coordination environment for the metal center, potentially leading to catalysts with novel reactivity and selectivity.

Sustainable Synthesis Methodologies and Waste Reduction Strategies

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound should prioritize the development of sustainable synthesis methodologies and strategies for waste reduction.

This involves the use of greener solvents, renewable starting materials, and catalytic methods that minimize the generation of waste. rsc.orgmdpi.comwhiterose.ac.uk The application of green chemistry metrics, such as the E-factor and reaction mass efficiency (RME), can be used to quantitatively assess the environmental impact of different synthetic routes and guide the development of more sustainable processes. rsc.orgmdpi.comwhiterose.ac.ukwikipedia.orgresearchgate.net

For instance, the synthesis of the imine functionality could be achieved using catalytic methods that avoid the use of stoichiometric reagents. organic-chemistry.org The development of one-pot or tandem reactions would also contribute to waste reduction by minimizing the number of purification steps. nih.govnih.govresearchgate.net By embracing the principles of green chemistry, the future development and application of this compound can be achieved in an environmentally responsible manner. rsc.orgmdpi.comwhiterose.ac.uk

Green Chemistry MetricDefinitionRelevance to Synthesis
E-Factor Mass of waste / Mass of product wikipedia.orgA lower E-factor indicates a greener process with less waste generation.
Reaction Mass Efficiency (RME) (Mass of product / Total mass of reactants) x 100% rsc.orgMeasures the efficiency of reactant conversion into the desired product.
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%A theoretical measure of how many atoms from the reactants are incorporated into the final product.

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-2-iminoacetate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via condensation reactions between ethyl glyoxylate and urea derivatives or via amidoxime intermediates. Optimization involves controlling pH (neutral to slightly acidic conditions), temperature (25–60°C), and solvent selection (e.g., ethanol or ethyl acetate). For example, Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a reagent used in carbodiimide-mediated coupling to minimize racemization and improve yields in peptide synthesis . Purity can be enhanced by recrystallization from polar aprotic solvents.

Q. How is this compound characterized to confirm structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., imino NH at δ 8.5–9.5 ppm) and carbonyl carbons (δ 160–170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (152.58 g/mol for the hydrochloride salt) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1700 cm1^{-1}) and N–H (~3300 cm1^{-1}) groups validate functional groups .

Q. What stability considerations are critical for storing this compound?

The compound is hygroscopic and prone to hydrolysis. Storage recommendations:

  • Temperature : –20°C in airtight containers under inert gas (N2_2) to prevent oxidation.
  • Solubility : Stable in anhydrous ethanol or DMSO but degrades rapidly in aqueous solutions (pH < 5 or > 8 accelerates decomposition) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

Contradictions (e.g., unexpected 1H^1H NMR shifts or MS fragments) often arise from tautomerism (keto-enol equilibria) or solvent interactions. Strategies:

  • Multi-Technique Validation : Cross-validate using 15N^{15}N-NMR or X-ray crystallography.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict tautomeric stability and vibrational spectra. For example, DFT at the B3LYP/6-311++G** level accurately models H-bonding interactions in related esters .
  • Isolation of Intermediates : Trapping reactive intermediates (e.g., using low-temperature NMR) clarifies reaction pathways .

Q. What mechanistic insights exist for this compound in peptide coupling reactions?

The compound acts as a transient nucleophile in carbodiimide-mediated couplings. Proposed mechanisms:

  • Active Ester Formation : Reacts with carbodiimides (e.g., DCC) to form an O-acylisourea intermediate, which transfers the acyl group to amines.
  • Byproduct Suppression : Oxyma Pure reduces side reactions (e.g., N-acylurea formation) by stabilizing the active ester . Kinetic studies using stopped-flow IR can monitor intermediate lifetimes .

Q. What computational approaches model this compound’s reactivity in nucleophilic environments?

Advanced methods include:

  • Molecular Dynamics (MD) Simulations : OPLS-AA force fields predict solvation effects and diffusion coefficients in polar solvents .
  • Quantum Mechanical Calculations : MP2 or CCSD(T) methods assess proton affinity (e.g., ~835 kJ/mol for related esters) and charge distribution .
  • Docking Studies : Used to explore interactions with enzymes (e.g., hydrolases) for biocatalytic applications .

Key Methodological Recommendations

  • Experimental Design : Use kinetic profiling (e.g., HPLC or inline IR) to optimize reaction conditions .
  • Data Validation : Combine experimental and computational results to address discrepancies (e.g., tautomer ratios) .
  • Safety Protocols : Handle in fume hoods due to potential respiratory irritation; avoid aqueous workups unless stabilized .

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Feasible Synthetic Routes

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Ethyl 2-amino-2-iminoacetate
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Ethyl 2-amino-2-iminoacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.